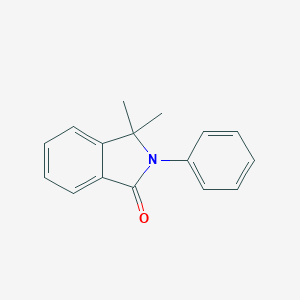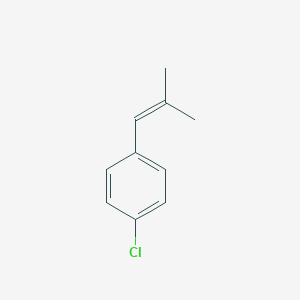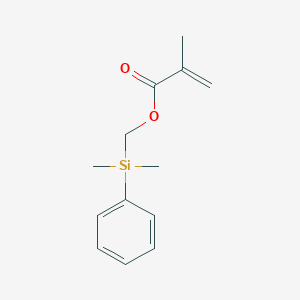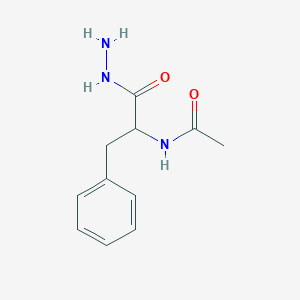
Cyclohexylchloroformiat
Übersicht
Beschreibung
Cyclohexyl chloroformate is a compound that is related to various chemical reactions and synthesis processes. It is not directly mentioned in the provided papers, but its relevance can be inferred from the studies on cycloalkyl chloroformates and their behavior in different chemical environments . Cycloalkyl chloroformates, which include cyclohexyl chloroformate, are known to undergo thermal decomposition, leading to a variety of products through rearrangements and intervention of protonated cyclopropanes .
Synthesis Analysis
The synthesis of cyclohexyl chloroformate-related compounds can involve multiple steps and mechanisms. For instance, cyclohexynes can be generated from cyclohex-1-enyliodonium salts using mild bases such as acetate and fluoride ion in chloroform . This process is indicative of the types of reactions that cyclohexyl chloroformate might undergo, as it shares a similar cyclohexyl group. The generation of cyclohexynes is a critical step that can lead to further chemical transformations .
Molecular Structure Analysis
The molecular structure of cyclohexyl chloroformate is not directly analyzed in the provided papers. However, the structure of related compounds, such as cyclohexanone, has been studied in different solvent environments, including chloroform . These studies reveal that solvent interactions, particularly with chloroform, can significantly affect the behavior of the carbonyl group in cyclohexanone, suggesting that similar interactions might occur with the carbonyl group in cyclohexyl chloroformate .
Chemical Reactions Analysis
Cyclohexyl chloroformate is likely to participate in various chemical reactions. For example, the thermal decompositions of cycloalkyl chloroformates can lead to carbonium ion rearrangements and the formation of protonated cyclopropane intermediates . Additionally, cyclohexynes, which could be structurally related to cyclohexyl chloroformate, show regioselective reactions with nucleophiles . These findings provide insight into the types of reactions that cyclohexyl chloroformate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexyl chloroformate can be deduced from the behavior of similar compounds. For instance, the interaction of chloroform with ketones affects the infrared frequencies of the carbonyl bands, which could be relevant to the properties of cyclohexyl chloroformate when in a chloroform solvent . Moreover, the stability of colored solutions produced by reactions involving chlorate ions in perchloric acid medium, as seen with cyclohexane-1,3-dione bisthiosemicarbazone monohydrochloride, may also reflect on the stability of cyclohexyl chloroformate under similar conditions .
Wissenschaftliche Forschungsanwendungen
Polymersynthese
Cyclohexylchloroformiat wird bei der Synthese von aliphatischen Polyurethanen durch die Polymerisation von cyclischen Carbamaten verwendet . Dieser Prozess beinhaltet die anionische Ringöffnungs-Polymerisation von 5-gliedrigen Carbamaten, was zur Bildung von Polyurethanen mit neuartigen Strukturen führt. Die kontrollierten Molekulargewichte der resultierenden Polymere machen sie für eine Vielzahl von Anwendungen geeignet, darunter Schäume, Hochleistungsbeschichtungen und Klebstoffe.
Safety and Hazards
Wirkmechanismus
Target of Action
Cyclohexyl chloroformate, like other chloroformates, is a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid . The primary targets of cyclohexyl chloroformate are amines, alcohols, and carboxylic acids . These compounds interact with cyclohexyl chloroformate to form carbamates, carbonate esters, and mixed anhydrides respectively .
Mode of Action
Cyclohexyl chloroformate interacts with its targets through a series of chemical reactions . For instance, it reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base, which serves to absorb the HCl produced during the reaction .
Biochemical Pathways
Chloroformates in general are known to play a role in the transformation of a large array of metabolites, including amino acids, amines, carboxylic acids, and phenols . They convert these polar compounds into less polar, more volatile derivatives, enabling their analysis by gas chromatography/mass spectrometry .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of cyclohexyl chloroformate is limited. It is known that cyclohexyl chloroformate is a volatile liquid , suggesting that it could be rapidly absorbed and distributed in the body
Result of Action
It is known that the compound’s reactions with amines, alcohols, and carboxylic acids result in the formation of carbamates, carbonate esters, and mixed anhydrides respectively . These products could potentially have various effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of cyclohexyl chloroformate. For instance, chloroformates are known to degrade in moist air , which could potentially affect the stability and efficacy of cyclohexyl chloroformate Furthermore, the compound’s reactivity with amines, alcohols, and carboxylic acids could be influenced by factors such as temperature and pH.
Eigenschaften
IUPAC Name |
cyclohexyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVJLGPDBXCTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065383 | |
| Record name | Carbonochloridic acid, cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13248-54-9 | |
| Record name | Cyclohexyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13248-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonochloridic acid, cyclohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013248549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridic acid, cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonochloridic acid, cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexyl chloroformate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFS37667DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of cyclohexyl chloroformate?
A1: Cyclohexyl chloroformate's molecular formula is C7H11ClO2. While the provided abstracts do not detail its spectroscopic data, we can infer its structure:
Q2: How does cyclohexyl chloroformate interact with its target?
A2: While not explicitly mentioned in the abstracts, cyclohexyl chloroformate likely acts as an alkylating agent due to its reactive chloroformate group. This group readily reacts with nucleophiles, such as amines or alcohols, forming carbamates or carbonates, respectively. This reactivity makes it useful in peptide and glycoside synthesis [].
Q3: What are the applications of cyclohexyl chloroformate in organic synthesis?
A3: The presence of cyclohexyl chloroformate in a reagent guide for glycoside, nucleotide, and peptide synthesis [] points to its use as a protecting group. Specifically, it likely serves to introduce the cyclohexyloxycarbonyl (Cbz) protecting group, commonly employed to mask the reactivity of amines during synthesis.
Q4: Are there any studies on the reduction of cyclohexyl chloroformate using tributyltin hydride?
A4: Yes, one of the provided papers investigates the reduction of cyclohexyl chloroformate using tributyltin hydride [, ]. Although the abstract doesn't detail the findings, this suggests research interest in exploring alternative reactions beyond its typical use as a protecting group reagent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














